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molecular formula C19H20O3 B8551911 4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one

4-hydroxy-4-(2-phenylmethoxyphenyl)cyclohexan-1-one

Cat. No. B8551911
M. Wt: 296.4 g/mol
InChI Key: GYRZNIQYTSIDBW-UHFFFAOYSA-N
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Patent
US06255315B1

Procedure details

To a solution of of 8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol (2.76 g, 8.12 mmol) in 70 mL 1,4-dioxane was added aqueous hydrogen chloride (40.6 mL 1M, 40.6 mmol). The solution was stirred for 30 min., poured onto saturated sodium bicarbonate, and extracted with ethylacetate. The combined organic layers were washed with saturated sodium chloride, dried with magnesium sulfate, and concentrated in vacuo to give the product (1.96 g, 82%).
Name
8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
40.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:17][CH2:16][C:11]2([O:15]CCO2)[CH2:10][CH2:9]1.Cl.C(=O)(O)[O-].[Na+]>O1CCOCC1>[CH2:8]([O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([OH:18])[CH2:9][CH2:10][C:11](=[O:15])[CH2:16][CH2:17]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:2.3|

Inputs

Step One
Name
8-(2-Hydroxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol
Quantity
2.76 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
Name
Quantity
40.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C1(CCC(CC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 162.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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